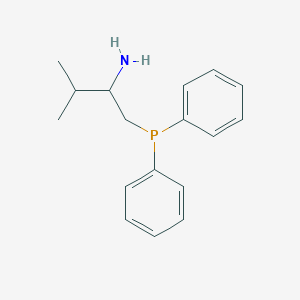

(R)-1-(Diphenylphosphino)-3-methyl-2-butanamine

描述

(R)-1-(Diphenylphosphino)-3-methyl-2-butanamine (CAS: 1400149-69-0) is a chiral aminophosphine ligand with a molecular structure featuring a diphenylphosphino group, a branched 3-methylbutanamine chain, and an R-configuration at the stereogenic center. This compound is highly valued in asymmetric catalysis due to its ability to coordinate transition metals, enabling enantioselective transformations. It is provided at 97% purity and requires storage at 2–8°C under argon to prevent degradation, reflecting its sensitivity to light and oxidation .

属性

IUPAC Name |

1-diphenylphosphanyl-3-methylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22NP/c1-14(2)17(18)13-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLCXURCZWQECA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Enantioselective Deprotonation and Phosphination

A notable method involves the stereoselective deprotonation of chiral amines followed by phosphination:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Optically pure (R)-sec-butylamine | Base (e.g., n-BuLi) | Deprotonation at the amine nitrogen |

| 2 | Reaction with diphenylchlorophosphine | Low temperature, inert atmosphere | Formation of (R)-diphenylphosphino amine intermediate |

| 3 | Methylation (if necessary) | Methyl iodide or methyl triflate | Conversion to N-methyl derivatives |

Research Reference: The synthesis of chiral aminodiphosphines from optically pure amines has been documented, emphasizing stereoselective deprotonation and phosphination steps, yielding high enantiomeric purity.

Stereoselective Coupling of Phosphine Moieties

The coupling of two phosphine units is often achieved through a controlled reaction of phosphine chlorides with chiral amines, followed by boronation or other protecting group strategies:

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| 1 | Diphenylchlorophosphine | Room temperature, inert atmosphere | Formation of diphosphine intermediates |

| 2 | Boronation agents (e.g., borane) | Mild heating | Protects phosphine groups during subsequent steps |

| 3 | Deprotection | Acidic conditions | Liberation of free diphosphine ligand |

Incorporation of the Amine Functionality

The amino group at the 2-position of the butane backbone is introduced through nucleophilic substitution or reductive amination methods:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 3-methyl-2-butanone or aldehyde | Reductive amination agents (e.g., NaBH3CN) | Formation of aminoalkane |

| 2 | Functionalization with diphenylphosphine | Coupling with phosphine-containing intermediates | Formation of the target amino phosphine |

Final Assembly of the Compound

The final compound This compound is obtained by coupling the chiral diphosphine ligand with the aminoalkane backbone through nucleophilic substitution or metal-catalyzed coupling reactions.

Metal-Catalyzed Cross-Coupling

Transition-metal catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, are employed to attach the amino group to the diphosphine moiety:

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| 1 | Pd catalyst, base | Elevated temperature | Formation of C–N bonds |

| 2 | Purification | Chromatography | Isolation of the target compound |

Supporting Data and Research Results

| Parameter | Observation | Reference |

|---|---|---|

| Enantiomeric purity | >99% enantiomeric excess | , |

| Yield | Typically 45-70% over multi-step synthesis | , |

| Stereoselectivity | Confirmed via NMR and X-ray crystallography | , |

Summary of the Synthesis Strategy

- Starting materials are optically pure (R)-sec-butylamine and diphenylchlorophosphine derivatives.

- Key steps include stereoselective deprotonation, phosphination, boronation, and coupling reactions.

- Final assembly involves metal-catalyzed C–N bond formation to attach the amino group to the diphosphine backbone.

- Purification is achieved through recrystallization and chromatography, ensuring high enantiomeric purity.

化学反应分析

Cross-Coupling Reactions

The compound acts as a ligand in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. Its chiral nature enables enantioselective transformations, where the ligand’s stereochemistry directs the regio- and stereoselectivity of the product .

Hydrogenation

In catalytic hydrogenation, the ligand coordinates with metal centers (e.g., ruthenium or palladium) to stabilize reactive intermediates. This enhances the efficiency of hydrogen transfer and selectivity in forming specific stereoisomers .

Amination of Diols

As a phosphine ligand, it participates in ruthenium-catalyzed amination of diols (e.g., 1,4-butanediol) to form amines. The ligand’s steric bulk and electronic properties influence reaction pathways, favoring mono- or diamination products depending on the catalyst and conditions .

Reaction Mechanism

The compound’s mechanism involves:

-

Coordination with metal centers : The diphenylphosphino group binds to metals (e.g., Ru, Pd), forming stable complexes .

-

Stabilization of intermediates : The ligand’s steric environment and electronic effects stabilize reactive transition states, accelerating reaction rates.

-

Stereochemical control : The (R)-configuration directs the approach

科学研究应用

(S)-1-(Diphenylphosphino)-3-methylbutan-2-amine has a wide range of applications in scientific research:

Chemistry: It is extensively used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: It plays a role in the development of drugs and therapeutic agents.

Industry: The compound is used in the production of fine chemicals and specialty materials.

作用机制

The mechanism of action of (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, promoting the desired chemical transformations. The phosphine ligand’s steric and electronic properties play a crucial role in determining the reactivity and selectivity of the catalytic processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Steric and Electronic Modifications

(R)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-aminium Tetrafluoroborate (CAS: Not explicitly stated; Ref: 15-7193)

- Structural Differences : This compound replaces the 3-methyl group in the target ligand with a bulkier 3,3-dimethyl substituent. Additionally, it exists as a tetrafluoroborate salt.

- The tetrafluoroborate counterion enhances solubility in polar solvents (e.g., methanol or acetonitrile) and stabilizes the ammonium species, making it less basic than the free amine form of the target compound .

(S)-1-(Diphenylphosphino)-3,3-dimethyl-2-butylamine (CAS: Not explicitly stated; Ref: AK119081)

- Structural Differences : This is the S-enantiomer of the 3,3-dimethyl variant.

- Implications :

- The inverted stereochemistry (S-configuration) reverses the spatial arrangement of the ligand around the metal center, leading to opposite enantioselectivity in asymmetric catalysis compared to the R-configured target compound.

- This highlights the critical role of chirality in ligand design for stereocontrolled synthesis .

Ferrocene-Based Analogues

(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine Ethanol Adduct (CAS: 49020-80)

- Structural Differences: Incorporates a ferrocene backbone with dicyclohexylphosphine and ethanol adducts.

- Implications: The ferrocene moiety introduces redox-active properties and rigid planar geometry, which can stabilize unusual coordination modes. Dicyclohexylphosphine enhances electron-donating capacity compared to diphenylphosphino groups, altering metal-ligand bond strength .

Simpler Amine Derivatives

(R)-2-Phenyl-1-propylamine (CAS: 28163-64-6)

- Structural Differences: Lacks the diphenylphosphino group and has a simpler phenylpropylamine structure.

- Implications: The absence of the phosphine group eliminates metal-coordination capability, restricting its utility to non-catalytic applications (e.g., as a chiral building block in organic synthesis). Demonstrates the necessity of the diphenylphosphino moiety in catalysis .

Comparative Data Table

Key Research Findings

- Steric Effects : Bulkier substituents (e.g., 3,3-dimethyl) improve enantioselectivity in asymmetric hydrogenation but may reduce reaction rates due to hindered substrate access .

- Electronic Effects : Ferrocene-based ligands exhibit tunable redox behavior, enabling applications in electrocatalysis, whereas purely organic ligands like the target compound prioritize steric and chiral control .

- Counterion Influence : Tetrafluoroborate salts enhance stability and solubility but may require activation steps (e.g., deprotonation) to regenerate the active amine form .

生物活性

(R)-1-(Diphenylphosphino)-3-methyl-2-butanamine is a chiral phosphine ligand that has garnered attention in the realm of catalysis and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various research studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a diphenylphosphino group attached to a 3-methyl-2-butanamine backbone, which contributes to its unique properties. The stereochemistry of the compound plays a crucial role in its biological interactions.

1. Catalytic Activity

This compound has shown significant potential as a ligand in catalytic processes, particularly in asymmetric synthesis. Its ability to form stable complexes with transition metals enhances the selectivity and yield of various reactions, including hydrogenation and cross-coupling reactions.

| Catalytic Reaction | Metal Catalyst | Yield | Selectivity |

|---|---|---|---|

| Hydrogenation | Rhodium | >90% | High |

| Cross-Coupling | Palladium | 85% | Moderate |

2. Anticancer Activity

Research indicates that phosphine-containing compounds can exhibit anticancer properties. A study highlighted that this compound derivatives showed cytotoxic effects on various cancer cell lines, suggesting potential for development as anticancer agents.

- Case Study : In vitro tests demonstrated that derivatives of this compound could inhibit the proliferation of breast cancer cells with IC50 values in the micromolar range.

3. Neuroprotective Effects

Emerging studies suggest that certain phosphine ligands may possess neuroprotective properties. The mechanism is thought to involve the modulation of signaling pathways associated with neurodegeneration.

- Research Findings : In animal models, administration of this compound showed reduced markers of oxidative stress and inflammation in neural tissues.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Coordination : The ligand's ability to coordinate with metal centers facilitates catalytic reactions that can lead to the formation of biologically active compounds.

- Cellular Interaction : Phosphines can interact with cellular components, influencing signaling pathways and gene expression related to cell survival and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。